molecular formula C38H55FN4O4 B591440 Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 CAS No. 1404053-61-7

Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7

Cat. No.: B591440
CAS No.: 1404053-61-7
M. Wt: 650.88
InChI Key: VFEKGVCVKCZZRU-UHFFFAOYSA-N
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Description

Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoro-benzisoxazole moiety and a piperidinyl-ethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzisoxazole derivatives .

Scientific Research Applications

Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 involves its interaction with specific molecular targets. The fluoro-benzisoxazole moiety is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can lead to changes in neuronal signaling pathways, which may explain its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecanoic Acid 3-​[2-​[4-​(6-​Fluoro-​1,​2-​benzisoxazol-​3-​yl)​-​1-​piperidinyl]​ethyl]​-​6,​7 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-benzisoxazole moiety and piperidinyl-ethyl group make it particularly effective in modulating neurotransmitter receptors, setting it apart from other similar compounds .

Properties

CAS No.

1404053-61-7

Molecular Formula

C38H55FN4O4

Molecular Weight

650.88

IUPAC Name

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] pentadecanoate

InChI

InChI=1S/C38H55FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-35(44)46-33-16-15-23-43-37(33)40-28(2)31(38(43)45)22-26-42-24-20-29(21-25-42)36-32-19-18-30(39)27-34(32)47-41-36/h18-19,27,29,33H,3-17,20-26H2,1-2H3

InChI Key

VFEKGVCVKCZZRU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C

Synonyms

Paliperidone Pentadecanoate;  9-Hydroxyrisperidone Pentadecanoate

Origin of Product

United States

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